molecular formula C20H15F3N4O3 B114552 Trovafloxacin CAS No. 147059-72-1

Trovafloxacin

Katalognummer: B114552
CAS-Nummer: 147059-72-1
Molekulargewicht: 416.4 g/mol
InChI-Schlüssel: WVPSKSLAZQPAKQ-SOSAQKQKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic with potent activity against gram-positive, gram-negative, and anaerobic pathogens . It inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair . Unique among fluoroquinolones, this compound also exhibits off-target effects, including inhibition of pannexin-1 (Panx1) channels, which reduces ATP release and neuroinflammation in traumatic brain injury models .

Pharmacokinetically, this compound has a long elimination half-life (~10 hours), low renal clearance (<10% excreted unchanged in urine), and significant hepatic metabolism via glucuronidation . Its prodrug, alatrofloxacin, is administered intravenously and rapidly hydrolyzed to active this compound . Despite its efficacy, this compound was withdrawn from clinical use due to rare but severe hepatotoxicity linked to off-target interactions with eukaryotic topoisomerase II and mitochondrial dysfunction .

Analyse Chemischer Reaktionen

Trovafloxacin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Efficacy Against Bacterial Infections

Trovafloxacin has demonstrated significant efficacy in treating infections caused by Staphylococcus aureus. In a study comparing its effectiveness with vancomycin in a rabbit model of endocarditis, this compound was found to be equally effective in clearing bacteremia and reducing bacterial counts in infected tissues. The study suggested that it could be a viable alternative to vancomycin for treating similar infections in humans .

Clinical Trials and Controversies

This compound's application in clinical trials has faced scrutiny, particularly during a controversial trial conducted by Pfizer in Nigeria. This trial aimed to evaluate the drug's efficacy against meningococcal meningitis but raised ethical concerns regarding informed consent and the adequacy of treatment protocols. The trial involved 200 children, where half received this compound and the other half received ceftriaxone. Allegations surfaced that the dosing for ceftriaxone was intentionally reduced to favor this compound's performance . Despite achieving a high survival rate compared to other treatments, the ethical implications of this trial have led to significant backlash and legal challenges against Pfizer .

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties that allow for once-daily dosing. Its chemical structure was designed to enhance activity against both aerobic Gram-positive organisms and anaerobes while maintaining potent Gram-negative activity akin to ciprofloxacin . This broad-spectrum capability makes it suitable for various infections, although its use has been limited due to safety concerns.

Toxicity and Safety Concerns

Recent studies have highlighted severe hepatotoxicity associated with this compound that was not detected during preclinical testing. A study utilizing a three-dimensional microphysiological model of human liver cells found that this compound induced significant vascular and hepatocellular toxicity at clinically relevant concentrations, raising alarms about its safety profile compared to other fluoroquinolones like levofloxacin .

Case Study 1: Endocarditis Treatment

  • Objective : To compare the efficacy of this compound with vancomycin.
  • Method : Rabbit model of left-sided endocarditis.
  • Results : Both drugs effectively cleared bacteremia; no resistance was observed with this compound during therapy.
  • : this compound may serve as an alternative treatment for serious Staphylococcus aureus infections .

Case Study 2: Meningitis Trial in Nigeria

  • Objective : To assess the efficacy of this compound in treating meningococcal meningitis.
  • Method : Open-label trial involving 200 children during an epidemic.
  • Results : Controversy over ethical conduct; mortality rates were similar between treatment groups.
  • : Ethical violations overshadowed potential benefits, leading to legal repercussions for Pfizer .

Summary Table of Applications

Application AreaDescriptionKey Findings
Efficacy Against InfectionsTreatment of Staphylococcus aureus endocarditisComparable efficacy to vancomycin; no resistance observed .
Clinical TrialsEvaluation during meningococcal meningitis outbreak in NigeriaEthical concerns raised; allegations of improper dosing and consent issues .
PharmacokineticsOnce-daily dosing capabilityEnhanced activity against both Gram-positive and Gram-negative bacteria .
ToxicityHepatotoxicity concernsSevere liver toxicity observed at clinically relevant doses; significant safety implications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Levofloxacin

Structural and Functional Similarities: Both trovafloxacin and levofloxacin are fluoroquinolones targeting DNA gyrase/topoisomerase IV. However, this compound’s 2,4-difluorophenyl group at the N-1 position enhances potency against S. aureus persisters compared to levofloxacin .

Hepatotoxicity Contrast :

  • This compound : Induces 218 gene-level benchmark concentrations (BMCs) at 5 µM (therapeutic plasma peak), correlating with hepatotoxicity .
  • Levofloxacin : Causes only 13 BMCs at 13 µM (higher therapeutic dose) and is rarely associated with liver injury .

Clinical Implications :
this compound’s hepatotoxicity limits its use, whereas levofloxacin remains a safer alternative for pneumonia and other infections .

Ciprofloxacin

Antimicrobial Activity :

  • This compound surpasses ciprofloxacin in potency against S. aureus, including ciprofloxacin-resistant strains (MIC ~0.25 µg/mL vs. >2 µg/mL) .
  • In rabbit endocarditis models, this compound (13.3 mg/kg) achieved cure rates equivalent to vancomycin, while ciprofloxacin resistance emerged frequently .

Cellular Toxicity :

  • This compound inhibits osteoblast growth at lower concentrations (IC₅₀: 0.5 µg/mL) compared to ciprofloxacin (IC₅₀: 40 µg/mL) .

Vancomycin

Efficacy in Severe Infections: In a rabbit model of S. aureus endocarditis, this compound (13.3 mg/kg twice daily) matched vancomycin (25 mg/kg thrice daily) in reducing bacterial loads in vegetations and tissues .

Mechanistic Differences :

  • Vancomycin targets cell wall synthesis, whereas this compound disrupts DNA replication. This distinction makes this compound a viable alternative for methicillin-resistant S. aureus (MRSA) infections .

Tosufloxacin

Shared Structural Features :
Both this compound and tosufloxacin contain a 2,4-difluorophenyl group at the N-1 position, enhancing activity against S. aureus persisters (Figure 4A,B) .

Anti-Persister Activity :

  • This compound and tosufloxacin reduce persister cells by >90% at 10× MIC, outperforming levofloxacin and ciprofloxacin .

Moxifloxacin

Key Data Tables

Table 1: Pharmacokinetic Comparison in Pediatric Populations

Parameter This compound (4 mg/kg) Levofloxacin (Adults)
Cₘₐₓ (µg/mL) 4.27 13
AUC (mg·h/L) 24.96–32.25 43.4
Elimination Half-life (h) 10–12 6–8

Table 2: Hepatotoxicity and Gene Expression

Compound BMCs at Cₘₐₓ Clinical Liver Injury Risk
This compound 218 (5 µM) High (Withdrawn)
Levofloxacin 13 (13 µM) Low

Table 3: Osteoblast Inhibition

Compound IC₅₀ (µg/mL) Clinical Relevance
This compound 0.5 Potential bone healing impairment
Ciprofloxacin 40 Minimal risk at therapeutic doses

Biologische Aktivität

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that has garnered attention due to its potent antimicrobial properties, particularly against Gram-positive bacteria and anaerobes. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and associated toxicities.

This compound (chemical name: CP-99,219) features a unique hexyl substituent at the C-7 position, which enhances its activity against Gram-positive organisms compared to older quinolones like ciprofloxacin. It exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription .

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity:

  • Gram-positive Bacteria : Highly effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Anaerobes : Demonstrates superior efficacy compared to sparfloxacin and older quinolones .
  • Gram-negative Bacteria : Retains significant activity similar to ciprofloxacin .

Table 1: Comparative Antimicrobial Activity of this compound

PathogenThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus0.030.06
Streptococcus pneumoniae0.010.02
Escherichia coli0.50.5
Bacteroides fragilis0.25>32

Pharmacokinetics

This compound's pharmacokinetic profile supports its use in clinical settings:

  • Bioavailability : Approximately 88% when administered orally.
  • Elimination Half-life : About 10 hours, allowing for once-daily dosing.
  • Metabolism : Less than 10% is excreted unchanged in urine, indicating extensive hepatic metabolism .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in various infections:

  • Community-Acquired Pneumonia : Cure rates exceeding 90%.
  • Nosocomial Pneumonia : Cure rates around 77%.
  • Meningococcal Meningitis : Comparable efficacy to ceftriaxone, with cure rates near 90% .

Case Study 1: Efficacy in Meningococcal Meningitis

In a clinical trial involving children with meningococcal meningitis, this compound demonstrated a survival rate of 94.4%, slightly outperforming ceftriaxone (93.8%). However, concerns were raised regarding the trial's methodology and ethical considerations surrounding patient selection .

Case Study 2: Treatment of Urinary Tract Infections

In studies comparing this compound with ciprofloxacin for uncomplicated urinary tract infections, both antibiotics achieved eradication rates of over 93%, showcasing this compound's effectiveness in this common indication .

Toxicity Profile

Despite its advantages, this compound has been associated with significant adverse effects:

  • Hepatotoxicity : Recent studies revealed severe liver toxicity not detected in preclinical trials. In vitro models showed that this compound induced pro-inflammatory cytokine release and cellular toxicity at clinically relevant concentrations .

Table 2: Cytokine Release Induced by this compound

Concentration (µM)TNF-α Release (pg/mL)IL-18 Release (pg/mL)IL-8 Release (pg/mL)
Control503020
101208060
20200150100

Q & A

Basic Research Questions

Q. What are the molecular mechanisms underlying trovafloxacin’s hepatotoxicity, and how can these be systematically evaluated in preclinical models?

  • Methodological Answer : Use 3D liver spheroid models to replicate hepatic metabolism and stress responses. Measure biomarkers like BiP-GFP (endoplasmic reticulum stress) and p21-GFP (cell cycle arrest) to quantify toxicity . Dose-response experiments with this compound and comparator fluoroquinolones (e.g., ciprofloxacin) can isolate this compound-specific pathways. Validate findings via transcriptomic analysis (RNA-seq) and cross-reference with clinical case reports of drug-induced liver injury (DILI) .

Q. How does this compound’s dual targeting of DNA gyrase and topoisomerase IV influence bacterial resistance mechanisms compared to other fluoroquinolones?

  • Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays across Gram-positive and Gram-negative strains with known resistance mutations (e.g., gyrA, parC). Pair with whole-genome sequencing to correlate resistance phenotypes with genotypic changes. Compare mutation rates under this compound pressure versus levofloxacin or moxifloxacin .

Advanced Research Questions

Q. What experimental design strategies can address contradictory data on this compound’s efficacy vs. toxicity in in vitro vs. in vivo models?

  • Methodological Answer : Implement a multi-omics approach:

  • Step 1 : Use high-throughput confocal imaging in 3D liver spheroids to quantify cellular stress markers (e.g., Srxn1-GFP for oxidative stress) .
  • Step 2 : Cross-validate with in vivo murine models using pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile disparities in metabolic clearance.
  • Step 3 : Apply Bayesian statistical frameworks to integrate in vitro and in vivo datasets, accounting for interspecies variability .

Q. How can researchers resolve discrepancies between this compound’s potent antibacterial activity and its clinical withdrawal due to hepatotoxicity?

  • Methodological Answer :

  • Data Triangulation : Compare transcriptional profiles from this compound-treated hepatocytes (RNA-seq) with bacterial kill curves. Identify overlapping pathways (e.g., mitochondrial dysfunction) that explain efficacy-toxicity trade-offs.
  • Structural Analysis : Perform molecular docking studies to assess this compound’s binding affinity to human mitochondrial topoisomerases vs. bacterial targets. Validate with in silico toxicity prediction tools (e.g., ProTox-II) .

Q. What methodological frameworks are optimal for assessing this compound’s immunomodulatory effects in comorbid populations (e.g., diabetic patients)?

  • Methodological Answer :

  • Cohort Design : Use diabetic neuropathy models (e.g., streptozotocin-induced rats) to evaluate this compound’s impact on neuroinflammatory markers (e.g., TNF-α, IL-6) via ELISA.
  • Mechanistic Clarity : Apply PICO (Population: Diabetic models; Intervention: this compound; Comparison: Non-diabetic controls; Outcome: Cytokine levels) to isolate confounding variables .

Q. Data Contradiction & Analysis

Q. How should researchers interpret conflicting reports on this compound’s role in oxidative stress (pro-oxidant vs. antioxidant)?

  • Methodological Answer :

  • Contextual Analysis : Replicate experiments under varying oxygen concentrations (normoxia vs. hypoxia) and assess reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA).
  • Threshold Determination : Use hierarchical clustering (as in Fig. 6 of ) to classify this compound’s effects based on ROS levels and stress-response activation thresholds.

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent activation of stress pathways in heterogeneous cell populations?

  • Methodological Answer :

  • Cluster Analysis : Apply unsupervised machine learning (e.g., k-means clustering) to single-cell imaging data from 3D spheroids.
  • Sensitivity Testing : Use Monte Carlo simulations to quantify uncertainty in dose-response curves .

Q. Methodological Recommendations

  • Experimental Reproducibility : Predefine inclusion/exclusion criteria for in vivo models (e.g., liver enzyme thresholds) to minimize variability .
  • Ethical Compliance : Adhere to NCCLS guidelines for preclinical-to-clinical translation, ensuring alignment with FDA withdrawal rationale .
  • Data Transparency : Publish raw imaging datasets (e.g., Zenodo) and analysis scripts (GitHub) to facilitate meta-analyses .

Eigenschaften

IUPAC Name

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPSKSLAZQPAKQ-SOSAQKQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041145
Record name Trovafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trovafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.04e-02 g/L
Record name Trovafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trovafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Trovafloxacin is a fluoronaphthyridone related to the fluoroquinolones with in vitro activity against a wide range of gram-negative and gram-positive aerobic and anaerobic microorganisms. The bactericidal action of trovafloxacin results from inhibition of DNA gyrase and topoisomerase IV. DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA. Topoisomerase IV is an enzyme known to play a key role in the partitioning of the chromosomal DNA during bacterial cell division.
Record name Trovafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

147059-72-1
Record name Trovafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147059721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trovafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00685
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trovafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROVAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F388J00UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Trovafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trovafloxacin
Reactant of Route 2
Reactant of Route 2
Trovafloxacin
Reactant of Route 3
Reactant of Route 3
Trovafloxacin
Reactant of Route 4
Reactant of Route 4
Trovafloxacin
Reactant of Route 5
Reactant of Route 5
Trovafloxacin
Reactant of Route 6
Reactant of Route 6
Trovafloxacin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.